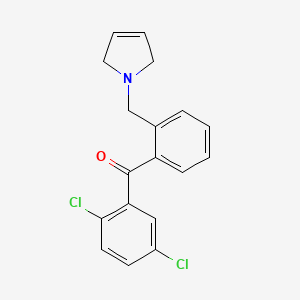

(2,5-Diclorofenil)(2-((2,5-dihidro-1H-pirrol-1-il)metil)fenil)metanona

Descripción general

Descripción

(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic organic compound that belongs to the class of aromatic ketones. It features a dichlorophenyl group and a pyrrole moiety, making it a compound of interest in various chemical and biological research fields.

Aplicaciones Científicas De Investigación

(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

Target of Action

The compound “(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” contains a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like the related compound imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

This interaction can lead to various changes in the target molecule, potentially altering its function .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many heterocyclic compounds, including those containing a pyrrole ring, are involved in a wide range of biological activities .

Pharmacokinetics

Many heterocyclic compounds are highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Compounds containing a pyrrole ring have been associated with a broad range of biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the following steps:

Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dichlorophenyl group is introduced to the pyrrole ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the dichlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Secondary alcohol derivatives.

Substitution: Halogenated derivatives of the original compound.

Comparación Con Compuestos Similares

(2,5-Dichlorophenyl)(2-phenyl)methanone: Lacks the pyrrole moiety, making it less versatile in biological applications.

(2,5-Dichlorophenyl)(2-(1H-pyrrol-1-yl)methyl)phenyl)methanone: Similar structure but with different substitution patterns, leading to varied reactivity and applications.

Uniqueness: The presence of both the dichlorophenyl and pyrrole groups in (2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone provides a unique combination of chemical properties, making it a valuable compound for diverse research and industrial applications.

Actividad Biológica

The compound (2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , identified by the CAS number 898763-74-1 , exhibits notable biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological properties.

- Molecular Formula : CHClNO

- Molecular Weight : 332.22 g/mol

- Synonyms : 1-{[2-(2,5-dichlorobenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole

The biological activity of this compound is primarily attributed to its structural features that influence its interaction with various biological targets. The presence of the pyrrole moiety is significant in mediating pharmacological effects, particularly in neuropharmacology and oncology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. For instance:

- Cytotoxicity : Research indicates that related derivatives exhibit substantial cytotoxic effects against various cancer cell lines. The IC values for these compounds often fall below 30 µM, suggesting strong anti-proliferative activity against tumor cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | U251 (Glioblastoma) | <20 |

| Compound B | A431 (Epidermoid carcinoma) | <25 |

| Compound C | HT29 (Colorectal cancer) | <30 |

Neuropharmacological Effects

The pyrrole ring in the compound has been linked to anticonvulsant activity. Studies show that derivatives can modulate neurotransmitter systems, potentially offering therapeutic effects in epilepsy and other neurological disorders .

Study 1: Antitumor Activity

In a controlled study involving various synthesized pyrrole derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of a similar compound on neuronal cultures exposed to oxidative stress. Results indicated a marked decrease in cell death and preservation of mitochondrial function.

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-14-7-8-17(20)16(11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBKIOYEKRJTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643952 | |

| Record name | (2,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-74-1 | |

| Record name | Methanone, (2,5-dichlorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.